molecular formula C9H10INO2 B187008 p-Iodophenyl urethane CAS No. 77774-39-1

p-Iodophenyl urethane

Cat. No.: B187008
CAS No.: 77774-39-1
M. Wt: 291.09 g/mol
InChI Key: JUQOQFNQIBKYRA-UHFFFAOYSA-N
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Description

p-Iodophenyl urethane is a halogenated urethane derivative characterized by a para-iodine substituent on the phenyl ring of its urethane backbone. Its molecular structure (Figure 1) includes the urethane functional group (-O-(CO)-NH-) linked to a p-iodophenyl moiety (IC₆H₄-O-(CO)-NH-R, where R varies based on synthesis) . The iodine atom introduces unique electronic and steric effects, influencing reactivity, stability, and intermolecular interactions.

Properties

CAS No.

77774-39-1

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

ethyl N-(4-iodophenyl)carbamate

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)

InChI Key

JUQOQFNQIBKYRA-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=C(C=C1)I

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)I

Other CAS No.

77774-39-1

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

The iodine substituent directs electrophilic substitution reactions to the para position, while the urethane group (-NH-CO-O-) participates in nucleophilic attacks:

  • Amine Substitution :
    Reacts with primary amines to form urea derivatives :

    p Iodophenyl urethane+R NH2Urea+ROH\text{p Iodophenyl urethane}+\text{R NH}_2\rightarrow \text{Urea}+\text{ROH}

    This reaction proceeds via a bimolecular mechanism with an activation energy of 116.49textkJmol116.49\\text{kJ mol} .

  • Alcoholysis :
    Forms carbamates when exposed to alcohols:

    p Iodophenyl urethane+R OHCarbamate+H2O\text{p Iodophenyl urethane}+\text{R OH}\rightarrow \text{Carbamate}+\text{H}_2\text{O}

    Acid catalysts (e.g., trifluoromethanesulfonic acid) reduce activation barriers by 30–40% .

Addition Reactions

The isocyanate precursor of p-Iodophenyl urethane undergoes cycloaddition with dienes (e.g., 1,3-butadiene), forming heterocyclic compounds via a Diels-Alder mechanism. Post-synthesis, the iodine group remains inert under these conditions, preserving radiopacity .

Degradation and Stability

This compound exhibits hydrolytic and thermal degradation pathways:

  • Hydrolysis :
    Degrades in aqueous media to form p-iodoaniline and carbon dioxide:

    p Iodophenyl urethane+H2Op Iodoaniline+CO2+Alcohol\text{p Iodophenyl urethane}+\text{H}_2\text{O}\rightarrow \text{p Iodoaniline}+\text{CO}_2+\text{Alcohol}

    This reaction is autocatalytic, with urea byproducts accelerating decomposition .

  • Thermal Decomposition :
    Thermogravimetric analysis (TGA) shows two-stage degradation:

    • Urethane bond cleavage at 200305C200–305^\circ \text{C} .

    • Aromatic ring decomposition above 305C305^\circ \text{C} .

Table 2: Radiopacity Comparison

MaterialHU ValueApplication
This compound1,200–1,500Vascular implants, CT contrast agents
Aluminum (Reference)1,000Calibration standard

Data from biocompatibility studies .

Mechanistic Insights

  • Autocatalysis : Urethane groups self-catalyze reactions via eight-membered transition states, lowering activation energy by 15textkJmol15\\text{kJ mol} .

  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, increasing reaction rates by 20–25% compared to nonpolar media .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations
  • p-Chlorophenyl/p-Bromophenyl Urethanes: These analogs replace iodine with chlorine or bromine. While all halogens enhance thermal stability and chemical resistance, iodine’s larger atomic radius and polarizability lead to stronger van der Waals interactions, improving mechanical strength but increasing susceptibility to dehalogenation under UV light or heat . For example, in quinoline synthesis, p-iodophenyl derivatives showed 55% yield due to partial dehalogenation, compared to 78–87% yields for chloro- and bromo-substituted analogs . Key Data:
Property p-Iodophenyl Urethane p-Chlorophenyl Urethane p-Bromophenyl Urethane
Halogen Atomic Radius (Å) 1.33 0.99 1.14
Dehalogenation Yield Loss 45% 12–22% 18–25%
Thermal Stability (°C) 180–200 220–240 210–230
  • Aliphatic Urethanes (e.g., Laromer® UA 9048) :
    Aliphatic urethanes, such as Laromer® UA 9048, lack aromatic rings and instead incorporate isocyanurate and allophanate structures. These exhibit higher weather resistance and lower viscosity compared to aromatic derivatives like this compound. However, they lack the iodine’s capacity for radio-labeling or covalent bonding in biomedical applications .
2.3 Mechanical and Thermal Properties
  • Poly(carbonate urethane) vs. This compound :
    Poly(carbonate urethanes) exhibit superior biocompatibility and flexibility (elastic modulus: 10–50 MPa) but lower thermal stability (degradation onset: ~250°C). In contrast, this compound’s aromatic-iodine structure provides higher rigidity (elastic modulus: 80–120 MPa) but introduces risks of iodine leaching under physiological conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-Iodophenyl urethane, and how can purity be optimized?

  • p-Iodophenyl urethane is typically synthesized via the reaction of p-iodophenol with isocyanates (e.g., methyl isocyanate) under anhydrous conditions. To optimize purity, recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel is recommended. Analytical techniques like HPLC (for purity >97%) and ¹H/¹³C NMR (to confirm urethane linkage) are critical .

Q. How should researchers characterize the structural and thermal properties of p-Iodophenyl urethane?

  • Structural analysis : Use FTIR to confirm the presence of urethane carbonyl (~1700 cm⁻¹) and N-H stretching (~3300 cm⁻¹). X-ray crystallography can resolve iodine positioning in the aromatic ring.
  • Thermal stability : TGA (decomposition onset ~220°C) and DSC (glass transition temperature) provide insights into material suitability for high-temperature applications .

Q. What safety protocols are recommended when handling p-Iodophenyl urethane in laboratory settings?

  • While specific human carcinogenicity data are limited, animal studies show urethane derivatives can induce tumors. Use PPE (gloves, goggles), work in fume hoods, and follow waste disposal guidelines for halogenated compounds. Monitor airborne concentrations via GC-MS .

Advanced Research Questions

Q. How do solvation models like COSMO-RS inform the catalytic efficiency of p-Iodophenyl urethane in organic reactions?

  • COSMO-RS simulations predict solvation effects on reaction thermodynamics, particularly for acid-catalyzed urethane cleavage. For example, iodine’s electron-withdrawing effect lowers Gibbs free energy barriers (~15–20 kJ/mol) in isocyanate-forming reactions, enhancing catalytic turnover . Experimental validation via kinetic studies (e.g., Arrhenius plots) is advised to reconcile computational and observed rates.

Q. What methodological approaches can mitigate confounding physiological effects of p-Iodophenyl urethane in in vivo studies?

  • Urethane analogs activate hypothalamic pathways (e.g., paraventricular nucleus) and induce hyperglycemia. Design experiments with:

  • Control groups : Administer urethane alongside adrenergic antagonists (e.g., propranolol) to isolate effects.
  • Dose titration : Use <1.5 g/kg to minimize epinephrine/norepinephrine surges.
  • Monitoring : Track plasma ACTH and glucose levels hourly .

Q. How can inconsistencies in hydrolysis rates of urethane-modified networks be resolved through experimental design?

  • Hydrolysis variability arises from hydrogen bonding and humidity. Use TGA to quantify water absorption and SEM to map surface erosion. NMR relaxometry reveals crosslink density changes. For reproducibility:

  • Standardize humidity (e.g., 60% RH chambers).
  • Incorporate hydrolysis inhibitors (e.g., siloxane additives) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in p-Iodophenyl urethane toxicity studies?

  • Apply ANOVA for multi-dose comparisons and Hill slope models for EC₅₀/LC₅₀ calculations. Use Kaplan-Meier survival curves for chronic exposure data (e.g., tumor latency in rodents). Data should comply with OECD Test Guidelines for carcinogenicity assays .

Key Recommendations

  • Avoid cellulose filters in bacterial assays (use Nuclepore polycarbonate filters dyed with irgalan black for accurate fluorescence counts) .
  • For mechanistic studies, integrate process simulations (e.g., COSMO-RS) with kinetic profiling to resolve catalytic pathways .

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